molecular formula C22H22N6O3 B2719778 N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 886895-52-9

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B2719778
CAS No.: 886895-52-9
M. Wt: 418.457
InChI Key: SXBHSGBGFBNVBH-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a benzyl group and a piperazine ring, which is further substituted with a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzyl group and the piperazine ring. The final step involves the nitration of the benzoyl group attached to the piperazine ring.

    Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Benzyl chloride, sodium hydride.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within cells. The nitrobenzoyl group is known to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine: shares structural similarities with other pyridazine and piperazine derivatives, such as:

Uniqueness

The presence of the nitrobenzoyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c29-22(18-8-4-5-9-19(18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHSGBGFBNVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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